

BI-167107 solubility and handling issues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075

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BI-167107 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of **BI-167107**, a potent β_2 adrenergic receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is **BI-167107** and what is its primary mechanism of action?

A1: **BI-167107** is a high-affinity, full agonist for the β_2 adrenergic receptor (β_2 AR) with a dissociation constant (K_d) of 84 pM.[1][2][3] It is a third-generation β_2 -agonist developed for its high potency and slow dissociation from the receptor.[4] Its primary mechanism of action is to bind to and activate the β_2 AR, a G-protein-coupled receptor (GPCR), which plays a crucial role in various physiological processes. While it is a potent β_2 AR agonist, it is not entirely selective and also shows high activity as an agonist for the β_1 adrenergic receptor (β_1 AR) and some antagonist activity at the α_1A adrenergic receptor.[5]

Q2: What are the recommended storage conditions for **BI-167107**?

A2: Proper storage is critical to maintain the stability and activity of **BI-167107**. For the solid powder form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Some suppliers suggest that stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.

Q3: Can **BI-167107** be used for in vivo studies?

A3: Yes, **BI-167107** can be used for in vivo experiments. However, it is crucial to prepare the working solution freshly on the day of use. Specific formulations are required to ensure its solubility and stability in an aqueous environment suitable for administration to animals.

Troubleshooting Guide

Issue: Precipitation or phase separation occurs during the preparation of an in vivo formulation.

- Possible Cause: The concentration of **BI-167107** may be too high for the chosen solvent system, or the solvents may not have been mixed in the correct order.
- Troubleshooting Steps:
 - Ensure Proper Solvent Order: When preparing formulations with multiple solvents, add them sequentially as specified in the protocol. For example, when using a DMSO/PEG300/Tween-80/Saline vehicle, first dissolve **BI-167107** in DMSO to create a stock solution, then add PEG300, followed by Tween-80, and finally saline, mixing thoroughly after each addition.
 - Apply Gentle Heat and/or Sonication: If precipitation occurs, gentle heating and/or sonication can aid in dissolution. Be cautious with temperature to avoid degradation of the compound.
 - Check Final Concentration: Ensure the final concentration of **BI-167107** in the formulation does not exceed its solubility limit in that specific vehicle. You may need to prepare a more dilute solution.

Issue: Inconsistent or unexpected results in cell-based assays.

- Possible Cause: The **BI-167107** stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
- Troubleshooting Steps:
 - Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid powder.

- Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.
- Verify Storage Conditions: Confirm that the stock solutions have been stored at the recommended temperatures (-80°C or -20°C) for the appropriate duration.

Data Presentation

Table 1: Solubility of **BI-167107** in Various Solvents

Solvent/Vehicle	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 10 mM / 75 mg/mL (with ultrasonic)	A common solvent for preparing stock solutions.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3.75 mg/mL (10.12 mM)	A vehicle for in vivo administration. A clear solution is expected.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 3.75 mg/mL (10.12 mM)	An alternative in vivo formulation. A clear solution is expected.
10% DMSO, 90% Corn oil	≥ 3.75 mg/mL (10.12 mM)	A lipid-based vehicle for in vivo studies. Caution is advised for continuous dosing beyond half a month.

Experimental Protocols

Protocol 1: Preparation of **BI-167107** Stock Solution in DMSO

- Weigh the desired amount of **BI-167107** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of pure DMSO to achieve the desired concentration (e.g., 10 mM).
- Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

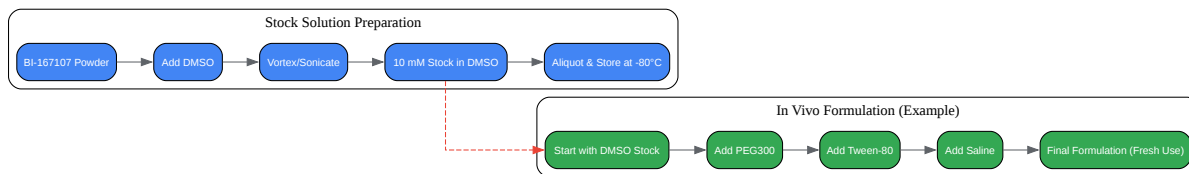
- Aliquot the stock solution into single-use vials and store at -80°C or -20°C.

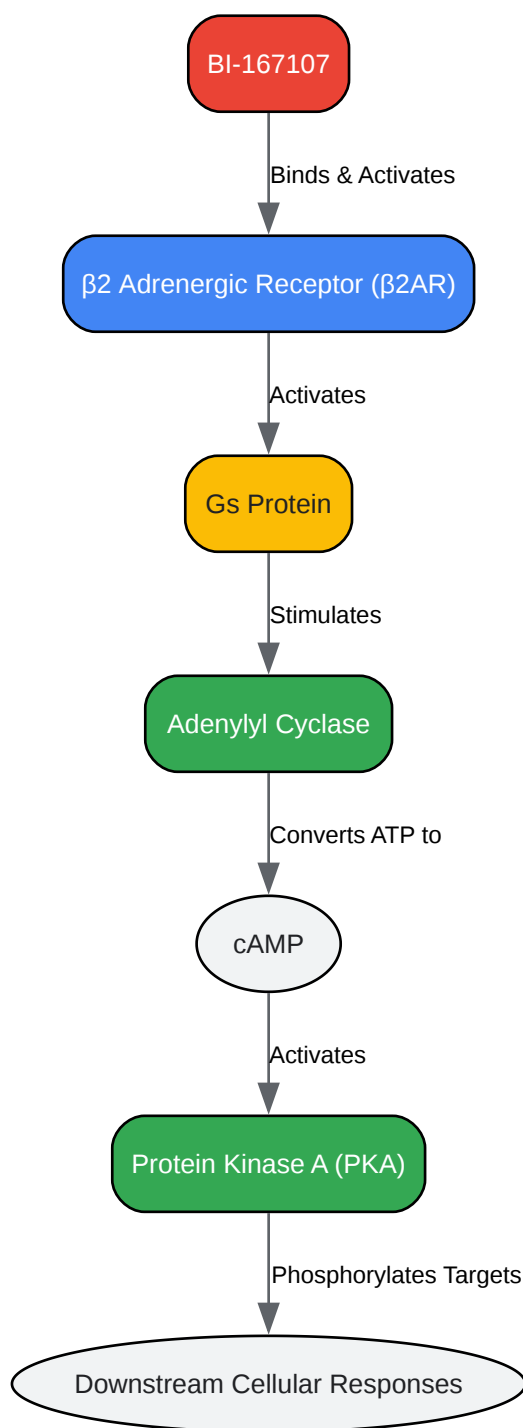
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol is an example for preparing a 1 mL working solution with a final concentration of 3.75 mg/mL.

- Prepare a 37.5 mg/mL stock solution of **BI-167107** in DMSO.
- In a sterile tube, add 100 µL of the 37.5 mg/mL DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be clear. Prepare this working solution fresh on the day of the experiment.

Visualizations





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- To cite this document: BenchChem. [BI-167107 solubility and handling issues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606075#bi-167107-solubility-and-handling-issues]

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